[[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl](phenyl)-amino]acetic acid
Overview
Description
Mechanism of Action
Target of Action
Similar compounds with a phenylpiperazine structure have been reported to interact with various receptors . For instance, 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives have been synthesized and evaluated as potential acetylcholinesterase inhibitors .
Mode of Action
Based on the structural similarity to other phenylpiperazine derivatives, it can be hypothesized that this compound may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
For instance, piperazine clubbed with 2-azetidinone derivatives have been reported to suppress proliferation, migration and induce apoptosis in human cervical cancer HeLa cells through oxidative stress mediated intrinsic mitochondrial pathway .
Pharmacokinetics
In silico studies of similar compounds suggest that they possess drug-like properties and are likely to have favorable pharmacokinetic profiles .
Result of Action
Similar compounds have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl-amino]acetic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain .
Cellular Effects
The effects of [2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl-amino]acetic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with acetylcholinesterase can lead to increased levels of acetylcholine, thereby enhancing cognitive functions . Additionally, [2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl-amino]acetic acid has been shown to affect gene expression related to neurotransmitter synthesis and degradation .
Molecular Mechanism
At the molecular level, [2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl-amino]acetic acid exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby increasing its availability in the synaptic cleft . This inhibition is achieved through a mixed-type mechanism, involving both competitive and non-competitive inhibition . Additionally, [2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl-amino]acetic acid may influence gene expression by modulating transcription factors involved in neurotransmitter regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl-amino]acetic acid have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular functions . Studies have shown that prolonged exposure to [2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl-amino]acetic acid can lead to sustained increases in acetylcholine levels, which may have therapeutic implications for neurodegenerative diseases .
Dosage Effects in Animal Models
The effects of [2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl-amino]acetic acid vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive functions without significant adverse effects . At higher doses, it can lead to toxicity and adverse effects such as gastrointestinal disturbances and hepatotoxicity . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl-amino]acetic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate neurotransmitter levels . It affects metabolic flux by modulating the activity of acetylcholinesterase and other enzymes involved in neurotransmitter synthesis and degradation . This modulation can lead to changes in metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of [2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl-amino]acetic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to accumulate in the brain, where it exerts its effects on neurotransmitter regulation . Its localization and accumulation are influenced by its interactions with transporters and binding proteins that facilitate its uptake and distribution.
Subcellular Localization
[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl-amino]acetic acid is localized in specific subcellular compartments, where it exerts its activity . It is primarily found in the synaptic cleft, where it inhibits acetylcholinesterase and increases acetylcholine levels . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell.
Preparation Methods
The synthesis of [2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl-amino]acetic acid involves multiple steps. One common synthetic route includes the reaction of 4-phenylpiperazine with ethyl bromoacetate, followed by hydrolysis and subsequent reaction with phenyl isocyanate . The reaction conditions typically involve the use of solvents such as dichloromethane (DCM) and methanol, and the purification of the product is achieved through recrystallization
Chemical Reactions Analysis
[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl-amino]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl-amino]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Comparison with Similar Compounds
[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl-amino]acetic acid can be compared with other similar compounds, such as:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with similar applications in neurological research.
(2-Oxo-pyrrolidin-1-yl)-phenyl-acetic acid ethyl ester: A compound with a similar core structure but different functional groups, used in different research contexts.
The uniqueness of [2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl-amino]acetic acid lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities.
Properties
IUPAC Name |
2-(N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]anilino)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c24-19(15-23(16-20(25)26)18-9-5-2-6-10-18)22-13-11-21(12-14-22)17-7-3-1-4-8-17/h1-10H,11-16H2,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJWWLQOZMZELX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN(CC(=O)O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601185821 | |
Record name | Glycine, N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601185821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142206-02-7 | |
Record name | Glycine, N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142206-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601185821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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